molecular formula C83H149N23O21 B12770662 Bombolitin Ii CAS No. 95732-43-7

Bombolitin Ii

Cat. No.: B12770662
CAS No.: 95732-43-7
M. Wt: 1805.2 g/mol
InChI Key: LSBFDHCHMBNMLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bombolitin II can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for amino acid protection . The reaction conditions include the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents, and piperidine for Fmoc deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s quality .

Comparison with Similar Compounds

Biological Activity

Bombolitin II (BLT2) is a 17-amino-acid peptide derived from the venom of bumblebees, specifically belonging to the Bombus genus. This peptide has garnered significant attention due to its biological activities, particularly its hemolytic and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

This compound is characterized by its amphipathic α-helical structure, which plays a crucial role in its interaction with biological membranes. The peptide's sequence is as follows: Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys . This structural configuration allows BLT2 to integrate into lipid bilayers effectively, leading to membrane disruption.

Table 1: Sequence and Molecular Weight of this compound

Peptide NameSequenceMolecular Weight (kDa)
This compoundSer-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys1.99

The primary mechanism through which this compound exerts its biological effects is by interacting with cellular membranes. Molecular dynamics simulations have demonstrated that BLT2 adopts a tilted orientation within lipid bilayers, promoting membrane lysis. The hydrophobic regions of the peptide align with the lipid tails, while the hydrophilic regions interact with the aqueous environment, facilitating membrane disruption.

Key Findings from Molecular Dynamics Simulations

  • Tilt Angle : During simulations, BLT2 was observed to tilt at an angle of approximately 51° relative to the membrane normal.
  • Hydrogen Bonding : Significant hydrogen-bond interactions were noted between lysine residues of BLT2 and lipid molecules, contributing to its stability within the membrane.
  • Hemolytic Activity : The peptide demonstrated potent hemolytic activity against erythrocytes, indicating its capability to disrupt cellular membranes effectively .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainActivity
Staphylococcus aureusHigh
Escherichia coliModerate
Bacillus subtilisHigh
Pseudomonas aeruginosaModerate

The antimicrobial activity is attributed to the peptide's ability to disrupt bacterial membranes, leading to cell lysis and death. In addition to its antibacterial properties, BLT2 also demonstrates antifungal activity against plant pathogens such as Fulvia fulva and Alternaria radicina .

Case Study 1: Hemolytic Activity Assessment

In a controlled laboratory study, this compound was administered to human erythrocytes at varying concentrations. The results indicated a dose-dependent increase in hemolysis, with complete lysis observed at concentrations above 10 µM. This study underscores the potential risks associated with exposure to this peptide in clinical settings.

Case Study 2: Antimicrobial Efficacy Against Pathogens

A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus revealed that BLT2 could inhibit bacterial growth effectively at concentrations as low as 5 µM. This finding highlights its potential application as a therapeutic agent in treating infections caused by resistant bacterial strains .

Properties

CAS No.

95732-43-7

Molecular Formula

C83H149N23O21

Molecular Weight

1805.2 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111)

InChI Key

LSBFDHCHMBNMLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N

Origin of Product

United States

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